N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

Catalog No.
S891981
CAS No.
1338925-11-3
M.F
C24H24N2O
M. Wt
356.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxami...

CAS Number

1338925-11-3

Product Name

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide

IUPAC Name

N-naphthalen-1-yl-1-pentylindole-3-carboxamide

Molecular Formula

C24H24N2O

Molecular Weight

356.5 g/mol

InChI

InChI=1S/C24H24N2O/c1-2-3-8-16-26-17-21(20-13-6-7-15-23(20)26)24(27)25-22-14-9-11-18-10-4-5-12-19(18)22/h4-7,9-15,17H,2-3,8,16H2,1H3,(H,25,27)

InChI Key

GWCQNKRMTGVYIZ-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

Synonyms

NNEI

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC=CC4=CC=CC=C43

JWH 018 is a potent synthetic cannabinoid which has been identified in smoking mixtures. NNEI is an analog of JWH 018 which differs by having an amide linker inserted between the naphthalene and ketone groups. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide (CAS 1338925-11-3), commonly known as NNEI or MN-24, is a highly lipophilic synthetic cannabinoid reference material characterized by its indole-3-carboxamide core. As a direct structural analog of the widely studied JWH-018, NNEI replaces the methanone linker with an amide bridge. This structural modification fundamentally alters its thermal stability, metabolic biotransformation pathways, and mass spectrometric fragmentation profile. For forensic laboratories, toxicology centers, and metabolic researchers, procuring high-purity NNEI is essential for calibrating LC-MS/MS screening assays, modeling carboxamide-specific thermolysis (including cyanide liberation), and mapping its unique multi-metabolite excretion profile against closely related indazole or fluorinated analogs [1].

Utilizing JWH-018 or MN-18 as a proxy for NNEI in analytical or toxicological workflows leads to critical assay failures. In pyrolysis and thermal degradation studies, JWH-018 exhibits high thermal stability up to 800 °C, whereas NNEI undergoes severe thermolysis above 400 °C, generating distinct toxic degradants such as 1-naphthylamine and hydrogen cyanide that cannot be modeled using ketone-linked cannabinoids [1]. Furthermore, in pharmacokinetic screening, the indazole analog MN-18 undergoes rapid in vivo elimination and yields only 10 primary metabolites, whereas NNEI generates 20 distinct biotransformation products [2]. Consequently, laboratories attempting to map urine or blood matrices must utilize the exact NNEI standard to establish accurate retention times, multiple reaction monitoring (MRM) transitions, and metabolite reference libraries.

Thermolytic Instability and Cyanide Generation vs. JWH-018

Carboxamide-linked synthetic cannabinoids exhibit markedly different thermal profiles compared to their ketone-linked predecessors. When rapidly heated to 800 °C, JWH-018 demonstrates high thermal stability with >90% of the parent compound recovered. In stark contrast, NNEI undergoes complete thermal degradation at temperatures above 400 °C. This thermolysis proceeds via indole-amide dehydration to an indole-carbonitrile, culminating in the release of up to 27 µg of hydrogen cyanide per mg of starting material, alongside 1-naphthylamine[1].

Evidence DimensionThermal stability and cyanide liberation upon heating to 800 °C
Target Compound DataComplete degradation >400 °C; yields up to 27 µg HCN/mg
Comparator Or BaselineJWH-018 (Ketone analog): >90% parent recovery, no HCN liberation
Quantified DifferenceComplete thermolytic divergence; 100% loss of parent NNEI vs. <10% loss for JWH-018
ConditionsAerobic thermolysis probe heating to 800 °C with GC-MS and LC-MS/MS quantification

Forensic laboratories must procure NNEI to accurately calibrate GC-MS equipment for the specific toxic degradants (cyanide, 1-naphthylamine) produced during the vaporization of carboxamide-type cannabinoids.

Metabolite Yield and Elimination Kinetics vs. MN-18

The substitution of an indole core (NNEI) for an indazole core (MN-18) significantly impacts the pharmacokinetic profile of the cannabinoid. In vivo and in vitro studies utilizing human liver microsomes and hepatocytes reveal that NNEI undergoes a highly complex biotransformation process, yielding 20 distinct metabolites. Conversely, the indazole analog MN-18 produces only 10 identified metabolites but is eliminated at a substantially faster rate in vivo. The unique metabolic footprint of NNEI requires specific reference standards for accurate identification in biological matrices [1].

Evidence DimensionNumber of distinct metabolic biotransformation products
Target Compound Data20 distinct metabolites
Comparator Or BaselineMN-18 (Indazole analog): 10 distinct metabolites
Quantified Difference2-fold increase in metabolite complexity for NNEI
ConditionsIncubation in rat and human liver microsomes/hepatocytes and in vivo urine/blood analysis

Toxicology testing facilities require the exact NNEI standard to accurately map its extensive 20-metabolite profile, which cannot be inferred from the faster-eliminating MN-18 analog.

Mass Spectrometric Transition Specificity for Blood Screening

In quantitative LC-MS/MS screening of whole blood or electronic cigarette liquids, NNEI must be distinctly resolved from its structural analogs. Operating in positive electrospray ionization mode, NNEI is quantified using the specific multiple reaction monitoring (MRM) transition of m/z 357.0 → 214.2, with a secondary confirmation transition of m/z 357.0 → 144.1. This clearly differentiates it from the indazole analog MN-18, which utilizes the transition m/z 358.1 → 215.1, and the fluorinated analog 5F-NNEI (m/z 375.2 → 232.3). The limit of detection for such carboxamide cannabinoids in optimized whole-blood assays can reach as low as 0.01–0.30 µg/L[1].

Evidence DimensionPrimary LC-MS/MS MRM Quantification Transition
Target Compound Datam/z 357.0 → 214.2
Comparator Or BaselineMN-18: m/z 358.1 → 215.1; 5F-NNEI: m/z 375.2 → 232.3
Quantified DifferenceDistinct precursor and product ion shifts (Δ 1.1 m/z vs MN-18; Δ 18.2 m/z vs 5F-NNEI)
ConditionsPositive electrospray ionization (ESI+) LC-MS/MS

Procuring the exact NNEI standard is non-negotiable for establishing accurate calibration curves and avoiding false positives in high-throughput LC-MS/MS forensic screening.

Calibration of Pyrolysis and Thermal Degradation GC-MS Assays

Because NNEI degrades into hydrogen cyanide and 1-naphthylamine at temperatures above 400 °C, it is the required reference standard for laboratories simulating the smoking or vaporization of carboxamide-type synthetic cannabinoids. It allows researchers to quantify toxic thermolytic byproducts that are entirely absent when using ketone-linked standards like JWH-018 [1].

Development of LC-MS/MS Toxicology Screens for Biological Matrices

NNEI is essential for establishing accurate retention times, MRM transitions (m/z 357.0 → 214.2), and calibration curves in whole blood, urine, and hair testing protocols. Its complex 20-metabolite profile necessitates the use of the parent compound in hepatocyte incubation assays to generate reference libraries for forensic identification [2].

Quality Control and Profiling of Seized Electronic Cigarette Liquids

With the increasing prevalence of synthetic cannabinoids in e-liquids, analytical chemistry labs utilize NNEI as a quantitative benchmark. Its specific mass-to-charge ratio and lipophilic solubility profile enable the validation of simultaneous multi-analyte extraction and screening protocols, ensuring precise differentiation from indazole (MN-18) and fluorinated (5F-NNEI) analogs [3].

XLogP3

5.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

356.188863393 g/mol

Monoisotopic Mass

356.188863393 g/mol

Heavy Atom Count

27

Appearance

Assay:≥98%A crystalline solid

UNII

7FVT9P642K

Wikipedia

NNE1

Dates

Last modified: 08-15-2023

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